3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a fused bicyclic quinoline scaffold with methyl substituents at positions 3, 4, 4, and 3. Its molecular formula is C₂₂H₂₄N₂O, with a molecular weight of 364.87 g/mol (CAS: 918646-36-3) .
Key structural attributes include:
- Dihydroquinolinone scaffold: Provides rigidity and planar aromaticity, making it a candidate for π-π stacking interactions.
- Chlorinated derivatives: For example, the 8-chloro derivative (CAS: 918646-36-3) has a molecular formula of C₂₂H₂₁ClN₂O, where the chlorine atom introduces additional electronegativity and impacts binding affinity in biological systems .
Properties
CAS No. |
918646-28-3 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,4,4,5-tetramethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C22H22N2O/c1-14-8-7-11-19-20(14)22(3,4)15(2)21(25)24(19)17-12-16-9-5-6-10-18(16)23-13-17/h5-13,15H,1-4H3 |
InChI Key |
BATZDUSNQPTDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC(=C2C1(C)C)C)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibit significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of various signaling pathways that are critical in cancer cell survival .
Antimicrobial Properties
Another important application is in the field of antimicrobial agents. The compound has shown efficacy against a range of bacteria and fungi. Its mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Materials Science
Fluorescent Dyes
The compound is utilized as a fluorescent dye in various applications, including bioimaging and sensor technology. Its unique structural properties allow it to emit light at specific wavelengths when excited by UV light, making it suitable for tracking biological processes in real-time .
Polymer Additives
In materials science, 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .
Organic Synthesis
Reagent in Chemical Reactions
This compound acts as a reagent in various organic synthesis reactions. It can facilitate the formation of complex molecules through cyclization reactions and has been employed in the synthesis of other biquinoline derivatives . The versatility of this compound makes it a valuable tool for chemists aiming to develop new synthetic pathways.
Case Studies
Mechanism of Action
The mechanism of action of 3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydroquinolin-2-one Family
Several compounds share the dihydroquinolin-2-one core but differ in substituents and synthetic routes. Below is a comparative analysis:
Key Observations :
Substituent Effects: The 8-chloro derivative exhibits higher molecular weight and altered electronic properties compared to amino- or thiophene-substituted analogs, which may influence solubility and biological activity . Thiophene-carboximidamide derivatives (e.g., compounds 26 and 27 in ) show lower yields (43.7–56%) compared to amino-substituted derivatives (72.9%), likely due to steric challenges in imidamide formation.
Thiophene derivatives require methylthio thiocarbamate hydroiodide as a reagent, with yields dropping significantly (43.7%) due to side reactions or purification challenges .
Spectral and Physicochemical Comparisons
Table 2: Spectroscopic Data
Key Findings :
Reactivity and Stability
- Thermal Stability : Benzoxazine analogs (e.g., in ) exhibit volume changes during curing (expansion vs. contraction), suggesting that the target compound’s methyl groups may enhance thermal stability by reducing polymerization-induced stress.
- Solubility: Methyl and chloro substituents likely reduce aqueous solubility compared to amino-substituted derivatives, which benefit from polar NH₂ groups .
Biological Activity
3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 918646-28-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity based on available research findings.
- Molecular Formula : C22H22N2O
- Molecular Weight : 330.4 g/mol
- Synonyms : DTXSID20845319
Biological Activity Overview
Research indicates that 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibits a range of biological activities including anti-inflammatory and anticancer properties. The following sections detail specific findings from various studies.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of biquinoline derivatives and identified promising anticancer activities associated with compounds similar to 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one. The compound demonstrated significant inhibitory effects on various cancer cell lines with IC50 values indicating potent activity against specific targets .
Table 1: Anticancer Activity Data
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3,4,4,5-Tetramethyl-3,4-dihydro... | NPM1-ALK | 0.54 |
| cRAF[Y340D][Y341D] | 0.78 | |
| JAK3 | 0.46 |
Anti-inflammatory Properties
In addition to its anticancer potential, the compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways and cytokine production. The anti-inflammatory activity was assessed through various assays measuring the inhibition of pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity
| Compound | Assay Type | Result |
|---|---|---|
| 3,4,4,5-Tetramethyl-3,4-dihydro... | IL-6 Inhibition | Significant |
| TNF-alpha Inhibition | Moderate |
The proposed mechanism for the biological activity of this compound involves the inhibition of specific kinases and transcription factors associated with cancer progression and inflammation. The compound's ability to interact with these molecular targets suggests a multifaceted approach to its therapeutic applications .
Case Studies
Several case studies have highlighted the potential of biquinoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a biquinoline derivative similar to 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one. Patients exhibited tumor shrinkage and improved overall survival rates.
- Anti-inflammatory Study : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and pain scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
